Dipropyleneglycol methyl ether acetate

Description

Contextualization within Glycol Ether Acetate (B1210297) Chemistry

Glycol ethers are a broad class of organic solvents characterized by the presence of ether and alcohol functionalities. They are typically synthesized from the reaction of an alcohol with an alkylene oxide, such as ethylene (B1197577) oxide or propylene (B89431) oxide. who.int This synthesis leads to two primary families: the E-series (ethylene-based) and the P-series (propylene-based). glycol-ethers.euwho.int

DPMA is a P-series glycol ether acetate. researchgate.net It is produced from its precursor, Dipropylene Glycol Methyl Ether (DPM), through an esterification reaction with acetic acid. google.com This process "caps" the terminal hydroxyl group of the DPM molecule with an acetate group. This structural modification is crucial as it eliminates the reactive hydrogen found in alcohol-containing glycol ethers, which in turn reduces the compound's polarity and viscosity. researchgate.net This capping makes DPMA an excellent solvent choice for proton-sensitive systems, such as polyurethanes. specialchem.com Compared to its parent glycol ether (DPM), DPMA has limited water solubility but a slow evaporation rate, which is advantageous for its use as a coalescent in waterborne emulsion systems. researchgate.net Its properties distinguish it from other glycol ether acetates like the faster-evaporating Propylene Glycol Methyl Ether Acetate (PGMEA).

Historical Development and Evolution of Research Interest in DPMA

The use of glycol ethers as industrial solvents began in the 1930s. who.int Over the decades, the family of these compounds expanded significantly to offer a wide range of properties tailored for specific applications. who.int The initial focus was largely on E-series glycol ethers. However, research and regulatory scrutiny beginning in the latter half of the 20th century highlighted toxicological concerns associated with some lower molecular weight E-series compounds. researchgate.net

This led to a significant shift in research and industrial focus towards the P-series glycol ethers, which are derived from propylene oxide and generally exhibit a more favorable toxicological profile. researchgate.netemergenresearch.com Companies like Dow Chemical, with their DOWANOL™ product line, actively developed and promoted their P-series portfolio as a viable alternative, emphasizing performance and environmental health. dtsc-ssfl.com DPMA emerged as a key member of this P-series family. Research interest evolved from its basic application as a solvent to optimizing its synthesis and exploring its use in more advanced formulations. Patents from the 21st century detail methods for the continuous production of DPMA, aiming to improve efficiency and reduce costs for industrial-scale applications. google.com This indicates a mature yet ongoing research interest focused on process chemistry and optimization.

Overview of Key Academic Research Domains for DPMA

Academic and industrial research on DPMA spans several key domains, primarily leveraging its properties as a high-performance solvent and a chemical intermediate.

Coatings and Inks: A primary research area for DPMA is its function as a solvent in coatings and inks. It is an active solvent for a wide variety of resins, including acrylics, epoxies, alkyds, and polyesters. dow.com Its moderate evaporation rate makes it an effective "tailing solvent," which helps to improve the flow and leveling of coatings during the drying process. researchgate.net In water-based latex coatings, its limited water solubility and slow evaporation allow it to act as a coalescing agent, aiding in the formation of a continuous, high-quality film. researchgate.net It is also extensively employed in solvent-based silk screen printing inks. dow.com

Polymer and Materials Science: More fundamental research explores the role of DPMA's precursors in polymer chemistry. A recent study detailed the synthesis of a new methacrylate (B99206) monomer, di(propylene glycol) methyl ether methacrylate (diPGMA), via an esterification reaction. rsc.org This new monomer, closely related to DPMA, was then used to create novel block copolymers with thermoresponsive properties. rsc.org This line of research highlights the potential for developing new materials where the dipropylene glycol methyl ether moiety forms the core structure of a polymer, opening avenues for creating advanced materials like thermogelling systems. rsc.org

Synthesis and Reaction Kinetics: The synthesis of glycol ether acetates is a significant field of academic study. Research on the related compound PGMEA, for instance, investigates reaction kinetics using various catalysts to improve production efficiency and purity. mdpi.comresearchgate.net Studies explore the use of solid acid catalysts like Amberlyst-15 to replace traditional homogeneous catalysts, which simplifies the purification process. mdpi.com Kinetic parameters are determined through batch reactions at various temperatures and reactant ratios to develop models for designing continuous-flow reactor systems. mdpi.comresearchgate.net Similar research principles are applied to the synthesis of DPMA, which is typically produced through the esterification of DPM with acetic acid. google.com The goal of such research is to optimize reaction conditions, improve catalyst longevity, and develop more sustainable and cost-effective production methods. google.com

Other Applications: DPMA is also a component in various cleaning products, fragrances, and cosmetics. dow.com In some topical pharmaceutical preparations, it has been studied for its ability to improve the skin penetration of active ingredients. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Dipropyleneglycol Methyl Ether Acetate (DPMA)

| Property | Value | Reference |

| CAS Number | 88917-22-0 | dow.com |

| Molecular Formula | C₉H₁₈O₄ | dow.com |

| Molecular Weight | 190.24 g/mol | dow.com |

| Appearance | Colorless liquid | glycol-ethers.eu |

| Boiling Point | 209 °C | dow.com |

| Freezing Point | -25 °C | dow.com |

| Flash Point (Closed Cup) | 86 °C | dow.com |

| Density (at 25°C) | 0.974 g/cm³ | dow.com |

| Evaporation Rate (n-butyl acetate=1.0) | 0.015 | dow.com |

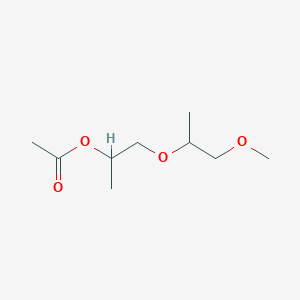

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-methoxypropan-2-yloxy)propan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVARTIQQDZFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OCC(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858784 | |

| Record name | 1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

212484-39-4, 88917-22-0 | |

| Record name | 2-Propanol, 1-(2-methoxy-1-methylethoxy)-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212484-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PPG-2 methyl ether acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088917220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | A mixture of RR and RS isomers of: (2-(2-methoxy-1-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-1-methylethyl acetate; (2-(2-methoxy-2-methyl)ethoxy)-2-methylethyl acetate; (2-(2-methoxy-1-methyl)ethoxy)-2-methylethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PPG-2 METHYL ETHER ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5455FZE9RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Reaction Engineering of Dipropyleneglycol Methyl Ether Acetate

Esterification Routes for DPMA Production

The most common industrial route for producing Dipropyleneglycol methyl ether acetate (B1210297) is the direct esterification of Dipropylene glycol methyl ether (DPM) with acetic acid. 888chem.commdpi.com This process is an equilibrium-limited reaction, and its efficiency is heavily dependent on the strategic management of reaction conditions and the selection of an appropriate catalytic system. mdpi.com

Reactant Systems and Stoichiometry

The fundamental chemical equation for the esterification route is the reaction between Dipropylene glycol methyl ether and acetic acid to yield Dipropyleneglycol methyl ether acetate and water. mdpi.com

Reaction: Dipropylene glycol methyl ether (DPM) + Acetic Acid (AA) ⇌ this compound (DPMA) + Water

Stoichiometrically, the reaction proceeds in a 1:1 molar ratio. mdpi.com However, to drive the reaction equilibrium toward the formation of the ester product, an excess of one of the reactants is often employed. For instance, a molar ratio of acetic acid to propylene (B89431) glycol methyl ether (a related compound) between 1.1 and 2 has been utilized in similar processes. google.com Another patented method specifies a molar ratio of DPM to acetic acid in the range of 0.7-2:1. google.com The continuous removal of water, a by-product, is also a critical strategy to shift the equilibrium and enhance the conversion rate, in accordance with Le Chatelier's principle. boxa-solvents.com This is frequently achieved through azeotropic distillation. google.com

Catalytic Systems in DPMA Synthesis

Catalysts are essential to achieve a practical reaction rate for the esterification process. The choice between homogeneous and heterogeneous catalysts represents a significant decision in process design, impacting separation, corrosion, and environmental considerations.

Traditionally, strong mineral acids have been used as catalysts for DPMA synthesis due to their high activity. mdpi.comboxa-solvents.com

Common Catalysts: Typical homogeneous catalysts include strong acids such as sulfuric acid and p-toluenesulfonic acid. google.comboxa-solvents.comgoogle.com Other acids like phosphoric acid, hydrochloric acid, and methanesulfonic acid have also been reported. google.com

Advantages and Disadvantages: While effective in accelerating the reaction, homogeneous catalysts like sulfuric acid present significant drawbacks. mdpi.comresearchgate.net These include challenges in separating the catalyst from the product mixture, corrosion of equipment, and environmental concerns related to waste disposal. mdpi.comresearchgate.net P-toluenesulfonic acid is often considered a more favorable alternative, offering high activity and selectivity with fewer corrosion issues. google.com The catalyst loading is typically kept low, generally in the range of 0.4% to 0.5% of the total reaction mass. google.com

| Catalyst Type | Examples | Key Characteristics |

|---|---|---|

| Inorganic Acids | Sulfuric Acid, Phosphoric Acid, Hydrochloric Acid | High catalytic activity but corrosive and difficult to separate from the product. mdpi.comresearchgate.net |

| Organic Acids | p-Toluenesulfonic Acid, Methanesulfonic Acid | High activity and selectivity, often with reduced corrosion compared to mineral acids. google.com |

To overcome the limitations of homogeneous catalysts, solid acid catalysts have been extensively developed and implemented. These catalysts facilitate easier product separation and enable continuous-flow reactor designs. mdpi.comgoogle.com

Ion-Exchange Resins: Macroporous ion-exchange resins, particularly those with sulfonic acid functional groups, are prominent in this category. Amberlyst-15 is a widely used and studied example. mdpi.comscite.aiarkat-usa.org It consists of a polystyrene-divinylbenzene copolymer matrix, providing a solid backbone for the acidic sites. arkat-usa.orgcu.edu.eg

Advantages: Heterogeneous catalysts like Amberlyst-15 offer excellent thermal and chemical stability, can be easily removed from the reaction mixture by simple filtration, and are reusable. mdpi.comresearchgate.net Their use simplifies the purification process, reduces corrosive effects, and leads to a less acidic final product, which is a critical parameter for applications in the electronics industry. mdpi.com Other solid acid catalysts, such as Amberlyst-35 and titanium sulfate, have also been investigated for the synthesis of related glycol ether acetates. researchgate.net

Reaction Kinetics and Mechanistic Studies of DPMA Formation

Understanding the kinetics and mechanism of esterification is crucial for reactor design and process optimization. The reaction is a reversible, second-order process. mdpi.com

Reaction Conditions: The reaction is typically conducted at elevated temperatures, generally ranging from 70°C to 150°C, to ensure a reasonable reaction rate. google.comgoogle.com

Kinetic Modeling: Studies using Amberlyst-15 have provided valuable kinetic data. For the synthesis of the similar propylene glycol methyl ether acetate (PGMEA), kinetic parameters were determined through batch reactions at temperatures between 60°C and 100°C. mdpi.com Various kinetic models, including Pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hogen-Watson (LHHW), have been applied to describe the reaction over solid catalysts. For the esterification of propylene glycol methyl ether with acetic acid over an ion-exchange resin, the LHHW model provided the best fit, indicating that the surface reaction is the rate-controlling step. researchgate.net The apparent activation energy for PGMEA synthesis using Amberlyst-15 has been reported to be around 66.5 kJ/mol. researchgate.net

Mechanism: The acid-catalyzed esterification mechanism involves the initial protonation of the carbonyl oxygen of acetic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the Dipropylene glycol methyl ether. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. The final step is the deprotonation of the ester to regenerate the acid catalyst and form the final DPMA product.

| Kinetic Parameter | Typical Value/Model | Significance |

|---|---|---|

| Reaction Order | Second-order reversible reaction | Describes the dependence of reaction rate on reactant concentrations. mdpi.com |

| Temperature Range | 70-150°C | Higher temperatures increase the reaction rate but may lead to side reactions. google.comboxa-solvents.com |

| Kinetic Model (Heterogeneous) | Langmuir-Hinshelwood-Hogen-Watson (LHHW) | Suggests a surface-controlled reaction mechanism on the catalyst. researchgate.net |

| Apparent Activation Energy (Ea) | ~60-67 kJ/mol (for similar systems) | Indicates the temperature sensitivity of the reaction rate. researchgate.net |

Transesterification Processes for DPMA Synthesis

An alternative pathway for producing DPMA is through transesterification. This method avoids the co-production of water, which can simplify the purification process. boxa-solvents.com

Reactant Systems: In this process, Dipropylene glycol methyl ether is reacted with an acetate ester, such as methyl acetate or ethyl acetate. mdpi.comboxa-solvents.com The reaction yields DPMA and the corresponding alcohol (methanol or ethanol). boxa-solvents.com

Catalytic Systems: Transesterification is typically catalyzed by metal alkoxides, with sodium methoxide (B1231860) being a common choice. boxa-solvents.com The catalytic mechanism involves the deprotonation of the hydroxyl group on DPM by the strong base catalyst, forming a highly nucleophilic alkoxide anion. This anion then attacks the carbonyl carbon of the reactant ester (e.g., methyl acetate), leading to a tetrahedral intermediate which subsequently collapses to release the new ester (DPMA) and a methoxide ion.

Process Integration: Transesterification reactions can be integrated with processes like reactive distillation (RD) to enhance conversion and efficiency by continuously removing the alcohol by-product. mdpi.com

Catalyst Selection for Transesterification

The synthesis of glycol esters like DPMA can be achieved through either direct esterification or transesterification. While direct esterification with acetic acid is a common route, transesterification offers an alternative pathway. The transesterification process for producing the related compound, propylene glycol monomethyl ether acetate (PGMEA), is catalyzed by a basic catalyst and is suggested to be more facile than esterification due to a lower activation energy. researchgate.net

In the broader context of transesterification for producing esters like biodiesel, both homogeneous and heterogeneous catalysts are employed. mdpi.comnih.gov

Homogeneous Basic Catalysts : These catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), operate in the same phase as the reactants. mdpi.commdpi.com They are known for their high catalytic activity in transesterification reactions. mdpi.com For instance, in biodiesel production, KOH has been shown to achieve high yields under optimized conditions. mdpi.com The mechanism involves the formation of a highly basic alkoxide species that attacks the carbonyl group of the ester. mdpi.com

Heterogeneous Basic Catalysts : To simplify catalyst separation from the product mixture, solid basic catalysts are an area of significant research. Materials like calcium oxide (CaO) and mixed metal oxides (e.g., SrO–CaO Al2O3) have been investigated for transesterification. mdpi.commdpi.com These catalysts offer the advantage of being easily filtered from the reaction mixture, reducing downstream processing steps. researchgate.net

Heterogeneous Acid Catalysts : While the prompt specifies basic catalysts, it is worth noting that solid acid catalysts are also widely used, particularly for direct esterification. Ion-exchange resins like Amberlyst-15 are effective for producing PGMEA and are noted for their stability and ease of separation. researchgate.netmdpi.com Metal phosphates, such as those of aluminum, have also been shown to be active and selective heterogeneous catalysts for transesterification, with the benefit of not leaching into the reaction mixture. google.com

Process Design and Optimization for Electronic Grade DPMA

The production of electronic grade DPMA, a high-purity solvent crucial for the semiconductor and display manufacturing industries, requires meticulous process design and optimization to minimize impurities. mdpi.compsecommunity.org The stringent requirements of this industry demand ultra-low acidity and high purity, often exceeding 99.9%. psecommunity.orgmdpi.com

Key aspects of process design for electronic grade quality include:

Reaction Route : While traditional batch reactor processes using homogeneous catalysts are common, they often necessitate extensive purification steps to remove the catalyst and byproducts. mdpi.com Continuous processes using heterogeneous catalysts are favored for cleaner reactions and simpler product separation. google.comgoogle.com

Purification Train : Achieving electronic grade purity involves a sophisticated separation and purification sequence. This typically includes distillation columns to remove unreacted raw materials, byproducts, and any catalyst residues. google.com For the related electronic grade PGMEA, processes may involve a fixed-bed continuous esterification followed by rectification to remove unreacted acetic acid, and then further distillation to achieve the final high-purity product. google.com

Process Intensification : Techniques like reactive distillation (RD) are being explored to enhance purity and reduce costs. By combining reaction and separation, RD can improve conversion and minimize the formation of byproducts, directly contributing to a higher-purity final product. psecommunity.orgmdpi.com Novel designs integrating reactive distillation with pressure-swing distillation or dividing wall columns (DWC) have been proposed to further improve energy efficiency and reduce the total annual cost for producing ultra-high purity PGMEA. psecommunity.orgmdpi.com

A proposed process for high-purity PGMEA involves the reaction of propylene glycol methyl ether (PGME) with methyl acetate (MeAc) in a reactive distillation column using a solid basic catalyst, followed by a series of distillation columns to separate the azeotrope of MeAc and methanol (B129727) (MeOH) and purify the final product. mdpi.com This highlights the complexity and multi-step nature of producing electronic-grade glycol ether acetates.

Process Intensification Strategies in DPMA Production

Process intensification (PI) aims to develop more sustainable and cost-effective chemical processes by reducing equipment size, energy consumption, and waste generation. mdpi.com In the context of DPMA production, PI strategies are crucial for improving efficiency and overcoming the limitations of conventional processes. researchgate.net

Reactive Distillation (RD) Applications

Reactive distillation (RD) is a prime example of process intensification, where the chemical reactor and the distillation column are combined into a single unit. researchgate.netresearchgate.net This integration is particularly advantageous for equilibrium-limited reactions, such as esterification, as the continuous removal of one of the products (typically water or an alcohol) from the reaction zone shifts the equilibrium towards the product side, thereby increasing conversion. researchgate.netresearchgate.netepa.gov

For the synthesis of the related compound PGMEA, RD has been studied extensively. researchgate.netxdhg.com.cnresearchgate.net The use of a fixed-bed continuous esterification process where water is removed by azeotropic distillation is a documented method. google.com The benefits of RD include:

Increased reactant conversion, overcoming equilibrium limitations. researchgate.net

Improved selectivity by minimizing side reactions. iitr.ac.in

Better heat control, utilizing the heat of reaction for evaporation. bme.hu

Reduced capital and operating costs by combining multiple unit operations. bme.hu

Studies have demonstrated the feasibility of using RD for PGMEA production via both esterification of PGME with acetic acid and transesterification of PGME with methyl acetate. researchgate.netresearchgate.net

Thermodynamic Modeling of Reactive Distillation Systems

The design and simulation of RD columns rely heavily on accurate thermodynamic models to describe the complex phase behavior of the multi-component reactive mixture. bme.hu These systems are often highly non-ideal and may form azeotropes, which complicates separation. bme.hu

Thermodynamic models like the Non-Random Two-Liquid (NRTL) or UNIQUAC activity coefficient models are used to predict the vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) of the system. researchgate.netntnu.no For example, in the study of PGMEA synthesis via transesterification, the NRTL model was found to accurately describe the thermodynamic behavior of the system, which contains the azeotrope methyl acetate-methanol. researchgate.net

Accurate thermodynamic modeling is essential for:

Feasibility Analysis : Residue curve maps (RCMs), generated using thermodynamic models, are used to assess the feasibility of a separation and determine if the desired products can be obtained. researchgate.netntnu.no

Process Simulation : Simulators like Aspen Plus use these models to simulate the performance of the RD column, allowing for the optimization of design and operating parameters such as the number of stages, feed locations, and reflux ratio. psecommunity.orgmdpi.com

Entrainer Selection : Modeling helps in screening and selecting suitable entrainers by predicting their effect on the phase equilibrium of the system. ntnu.no

The development of a reliable process simulation requires accurate kinetic and thermodynamic data. mdpi.com

Entrainer Selection and Role in Azeotropic Systems

In the esterification of dipropylene glycol methyl ether with acetic acid, a key challenge is the removal of the water byproduct, which can form an azeotrope with the alcohol reactant, complicating separation and limiting conversion. researchgate.netepa.gov An entrainer is a substance added to the mixture to alter the relative volatilities of the components and "break" the azeotrope, facilitating separation. researchgate.net

The entrainer typically forms a new, lower-boiling heterogeneous azeotrope with one or more of the components, most importantly the water. ntnu.noresearchgate.net This ternary azeotrope is distilled overhead, condensed, and then separated into an organic phase and an aqueous phase in a decanter. itu.edu.tr The organic phase, rich in the entrainer, is returned to the column as reflux, while the aqueous phase is removed. researchgate.net

For glycol ether acetate production, suitable entrainers include:

Toluene : Used as an entrainer to intensify the RD process for PGMEA synthesis by effectively removing water and preventing loss of reactants. researchgate.netepa.gov

Benzene or Cyclohexane : Mentioned as water-carrying agents (entrainers) for the distillation step in a continuous process for DPMA production. google.com

Butanol or Butyl Acetate : Identified as azeotropic dehydrating agents for the synthesis of PGMEA. google.com

The selection of an appropriate entrainer is crucial and depends on its ability to form a suitable azeotrope without introducing new separation challenges or undesirable impurities. ntnu.noresearchgate.net

Advanced Applications of Dipropyleneglycol Methyl Ether Acetate in Specialized Chemical Systems

DPMA as a High-Performance Solvent in Advanced Formulations

The utility of DPMA as a high-performance solvent is well-established, particularly in the formulation of coatings and inks where precise control over dissolution and film formation is critical. chemicalbook.commonumentchemical.com Its chemical structure, featuring both ether and ester functional groups, allows it to interact with and dissolve a broad spectrum of polymer types.

Dissolution Mechanisms for Diverse Resin Systems (e.g., Acrylic, Epoxy, Alkyd, Polyester)

DPMA demonstrates exceptional solvency for a variety of resin systems, including acrylics, epoxies, alkyds, and polyesters. chemicalbook.com This broad compatibility stems from its molecular structure, which provides both polar and non-polar characteristics. The ether linkages contribute to its ability to dissolve polar moieties within the resin, while the hydrocarbon backbone and acetate (B1210297) group interact favorably with non-polar segments. This dual-action dissolution mechanism allows for the effective solvation of complex polymer architectures, leading to clear, stable solutions. chemicalbook.com

The dissolution process involves the penetration of DPMA molecules into the polymer matrix, disrupting the intermolecular forces between polymer chains. This leads to the swelling and eventual dispersion of the resin throughout the solvent. The moderate evaporation rate of DPMA is advantageous in this context, as it allows sufficient time for the resin to fully dissolve and for the formulation to achieve a homogenous consistency before application. chemicalbook.com

Below is a table summarizing the compatibility of DPMA with various resin systems, a key factor in its selection for advanced formulations.

| Resin System | Compatibility with DPMA |

| Acrylic | Excellent |

| Epoxy | Excellent |

| Alkyd | Excellent |

| Polyester | Excellent |

| Polyurethane | Good |

| Nitrocellulose | Good |

| Vinyl | Good |

| Cellulose Acetate | Good |

This table is a compilation of information from various sources. chemicalbook.comepa.gov

Role as a Coalescing Agent in Polymer Emulsion Systems

In waterborne polymer emulsion systems, such as latex paints, DPMA functions as a highly effective coalescing agent. monumentchemical.compcimag.com During the drying process of a water-based coating, as water evaporates, the polymer particles must fuse together to form a continuous, durable film. pcimag.com DPMA, with its limited water solubility, partitions into the polymer phase, softening the polymer particles and facilitating their deformation and fusion. coatingsworld.com

The mechanism of coalescence is critical for achieving optimal film properties, including adhesion, durability, and appearance. pcimag.com The moderate evaporation rate of DPMA is again a key attribute, ensuring that it remains in the film long enough to promote complete coalescence but eventually evaporates to allow the film to achieve its final hardness and block resistance. specialchem.com The efficiency of a coalescing agent is often related to its ability to reduce the minimum film formation temperature (MFFT) of the polymer dispersion, and DPMA is effective in this regard. specialchem.comnjreborn.com

Utilization in Specific Coating Formulations (e.g., wood, coil, automotive, industrial maintenance, metal finishing)

The versatile properties of DPMA make it a valuable solvent in a wide range of specific coating applications. monumentchemical.com

Wood Coatings: In wood coatings, DPMA's slow evaporation rate helps to ensure a smooth, even finish by allowing the coating to level out before drying. Its excellent solvency for resins used in wood lacquers and varnishes contributes to high-gloss and durable finishes.

Coil Coatings: For coil coatings, which are applied to metal sheets in a continuous process, the controlled evaporation and strong solvency of DPMA are crucial for maintaining coating viscosity and ensuring proper film formation at high line speeds. monumentchemical.com

Automotive Coatings: In the automotive industry, particularly in refinishing applications, DPMA is used in enamel paints and lacquers. monumentchemical.com Its ability to dissolve a wide range of pigments and resins ensures color consistency and a high-quality finish.

Industrial Maintenance Coatings: For industrial maintenance coatings, which are designed to protect surfaces from corrosion and wear, DPMA's excellent solvency and compatibility with various resins, such as epoxies and polyurethanes, are highly beneficial. monumentchemical.com

Metal Finishing: In metal finishing applications, DPMA is used in coatings that provide both protection and a decorative finish. Its ability to form a uniform film is critical for achieving a flawless appearance on metal surfaces. monumentchemical.com

DPMA in Microelectronics and Nanotechnology Research

The microelectronics and nanotechnology sectors demand solvents of exceptionally high purity and with precisely controlled properties. pcimag.commdpi.com Glycol ethers and their acetates, including DPMA, have found application in these fields due to their excellent solvency, low volatility, and compatibility with the sensitive materials used in semiconductor manufacturing. pcimag.com

Application as a Photoresist Solvent and Thinner in Semiconductor Manufacturing

DPMA is utilized as a solvent in photoresist formulations, which are light-sensitive materials used to create the intricate patterns on semiconductor wafers during the photolithography process. pcimag.comucsb.edu The solvent system is a critical component of a photoresist, as it dissolves the resin, photoactive compounds, and other additives to create a solution that can be spin-coated onto the wafer to form a thin, uniform film. ucsb.edu

As a thinner, DPMA can be used to adjust the viscosity of the photoresist solution, which in turn controls the thickness of the applied film. epo.orggoogle.com This is a critical parameter in achieving the desired resolution and feature size in the final integrated circuit. The moderate evaporation rate of DPMA is beneficial in this application, as it allows for a controlled drying process, minimizing the formation of defects in the photoresist film. chemicalbook.com

Role in Photoresist Processing: Stripping, Removal, and Buffering Agents

After the photoresist has been exposed and the underlying substrate has been etched, the remaining photoresist must be completely removed from the wafer. This process is known as stripping or removal. DPMA can be a component in photoresist stripper formulations. google.comgoogle.comlefiq.com Its strong solvency allows it to effectively dissolve and lift the hardened photoresist from the substrate without damaging the delicate underlying circuitry. google.com In some formulations, it is used in combination with other solvents and additives to enhance the stripping efficiency, particularly for cross-linked or hard-baked photoresists. google.com

Below is a table of selected physical and chemical properties of Dipropyleneglycol methyl ether acetate relevant to its applications.

| Property | Value |

| Molecular Weight | 190.2 g/mol |

| Boiling Point | 200-209 °C |

| Flash Point | 86-87.5 °C |

| Density | ~0.97 g/mL at 25 °C |

| Vapor Pressure | ~0.08 mmHg at 20 °C |

| Solubility in Water | 16 wt% |

This table is a compilation of data from various sources. monumentchemical.comgoogle.com

DPMA in the Synthesis of Nanoparticles for Biomedical Applications

The synthesis of nanoparticles for biomedical applications, such as in drug delivery and biosensing, is a rapidly advancing field. nih.gov These processes often require solvents that can effectively dissolve precursors and polymers while allowing for controlled particle formation. While research highlights the use of various organic solvents like acetone (B3395972) and dichloromethane (B109758) for dissolving polymers such as PLGA (a combination of PLA and poly(glycolic acid)), the specific, detailed role of this compound in these syntheses is an area of ongoing investigation. nih.gov

The production of high-quality nanoparticles often involves methods that depend critically on the properties of the solvent used. nih.gov The solvent's ability to dissolve key components and its evaporation characteristics can influence the final size and morphology of the nanoparticles. nih.gov Given DPMA's properties as a powerful solvent for various polymers and its moderate evaporation rate, it possesses characteristics that are desirable for such synthesis processes. dow.com However, current literature primarily focuses on its established uses in coatings and cleaners, with its application in biomedical nanoparticle synthesis remaining a niche and less documented area. dow.com

Solvent Properties for Conductive Organic Polymer Film Preparation for Electronic Devices

The preparation of conductive organic polymer films is crucial for the development of flexible and transparent electronic devices. A significant challenge in this field is the limited solubility of many conductive polymers in common organic solvents. researchgate.net The process often involves synthesizing a soluble precursor, forming it into a film, and then converting it into the final conductive polymer. google.com

This compound emerges as a valuable solvent in this domain due to its excellent solvency for a wide variety of resins, including acrylics, epoxies, alkyds, and polyesters, which can serve as binders or components in these film formulations. dow.com Its moderate evaporation rate allows for uniform film formation without defects that can arise from overly rapid solvent removal. The low viscosity of DPMA also aids in controlling the viscosity of the polymer solution, which is critical for application techniques like spin coating.

Table 1: Selected Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 190.2 g/mol | dow.commonumentchemical.com |

| Boiling Point (@ 760 mmHg) | 209 °C | dow.com |

| Flash Point (Closed Cup) | 86 °C | dow.commonumentchemical.com |

| Density (25°C) | 0.974 g/cc | dow.com |

| Viscosity (@ 25°C) | 1.7 cP | monumentchemical.com |

| Evaporation Rate (n-butyl acetate=1.0) | 0.015 | dow.commonumentchemical.com |

| Surface Tension (@ 25°C) | 27.3 dynes/cm | monumentchemical.com |

DPMA in Emerging Material Science Applications

Beyond established uses, DPMA is being integrated into research for next-generation materials, demonstrating its versatility and enabling new technological advancements.

Integration in Electrically Conductive Adhesives Research

Electrically conductive adhesives (ECAs) are composite materials that provide both adhesion and electrical conductivity, offering a lead-free alternative to traditional solders in electronics manufacturing. researchgate.net These adhesives typically consist of a polymer resin matrix filled with conductive particles, such as silver or carbon. researchgate.netepo.org The polymer resin, often an epoxy, provides the mechanical bond but is inherently an electrical insulator. researchgate.net

DPMA is utilized as a solvent in the preparation of these ECAs. sigmaaldrich.com Its function is to dissolve the polymer resin, which allows for the uniform dispersion of the conductive filler particles and helps to control the application viscosity of the adhesive. epo.orgsigmaaldrich.com The excellent solvency of DPMA for epoxy resins makes it a suitable choice for these formulations. During the thermal curing process, the DPMA evaporates, leaving behind a solid, conductive adhesive that forms a stable mechanical and electrical connection. epo.org

Additive for Wax-Printed Paper-Based Devices

Wax-printed paper-based devices are an emerging class of microfluidic systems used for low-cost diagnostics and environmental sensing. The technology involves printing hydrophobic wax patterns onto paper to create hydrophilic channels and reaction zones. The formulation of the inks used in this process is critical for achieving well-defined patterns.

Research has identified this compound as a useful additive in the solvent ink formulations for creating these wax-printed devices. sigmaaldrich.com While specific details of its mechanism are proprietary to ink formulations, as a solvent, DPMA can help to modify the ink's viscosity and flow characteristics, ensuring clean and precise printing of the wax barriers. Its moderate evaporation rate can also play a role in how the ink sets on the paper substrate.

Chemical Additive in Oil Production and Drilling Fluids Research

The oil and gas industry utilizes a wide array of chemical additives in drilling fluids to perform various functions, including lubrication, viscosity control, and shale inhibition. google.comdoverchem.com this compound is noted as a chemical additive used in the oil production and drilling industry.

While specific research detailing its precise role is limited, its properties suggest several potential functions. As an organic solvent, DPMA can be a component in formulations designed to clean the drill bit or dissolve unwanted residues. google.com Additives in drilling fluids are also used to reduce torque and drag on the drill string; DPMA's solvent and lubricant properties could contribute to such formulations. doverchem.comgoogle.com Furthermore, it is documented that DPMA hydrolyzes to dipropylene glycol methyl ether (DPM), a compound also used in the industry, suggesting its role may be linked to the properties of its hydrolysis product.

Table 2: Summary of Advanced Applications and the Role of DPMA

| Application Area | Specific Use | Role of DPMA | Reference |

|---|---|---|---|

| Biomedical Applications | Nanoparticle Synthesis | Potential solvent for polymer precursors (properties are suitable, but direct research is not widely documented). | nih.gov |

| Electronic Devices | Conductive Organic Polymer Film Preparation | Active solvent for dissolving resins and controlling solution viscosity for uniform film coating. | dow.comgoogle.com |

| Material Science | Electrically Conductive Adhesives | Solvent for the polymer resin (e.g., epoxy) to control viscosity and ensure dispersion of conductive fillers. | researchgate.netsigmaaldrich.com |

| Material Science | Wax-Printed Paper-Based Devices | Additive in solvent inks to modify viscosity and flow for precise printing. | sigmaaldrich.com |

| Oil & Gas Industry | Oil Production & Drilling Fluids | Chemical additive, likely acting as a solvent, coalescing agent, or component in lubricant formulations. |

Analytical Methodologies and Characterization Techniques for Dipropyleneglycol Methyl Ether Acetate

Chromatographic Separation and Detection Methods

Chromatographic techniques, particularly gas chromatography, are fundamental in the analysis of DPMA. These methods allow for the effective separation of DPMA from other components in a mixture, a crucial step for accurate quantification.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography with a flame ionization detector (GC-FID) is a widely employed and validated method for the analysis of glycol ethers, including DPMA. keikaventures.commdpi.com This technique separates volatile compounds based on their partitioning between a stationary phase within a column and a mobile gas phase. The FID then detects the organic analytes as they elute from the column, producing a signal proportional to the mass of the carbon atoms in the analyte.

Several standardized methods, such as those developed by the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA), utilize GC-FID for the determination of DPMA in workplace air. keikaventures.comosha.govcdc.gov For instance, NIOSH Method 2554 specifies the use of a capillary fused silica (B1680970) column (e.g., 100% PEG-DA, Stabilwax® or equivalent) for the analysis of a group of glycol ethers, including dipropylene glycol monomethyl ether. scribd.com The method involves a temperature program ranging from 90°C to 200°C to achieve separation. scribd.com Similarly, OSHA has developed methods for glycol ethers that rely on GC-FID for quantitation. osha.govosha.gov

The choice of capillary column is critical for resolving the isomers of dipropylene glycol ethers. gcms.cz Research has shown that cyano-based thin film columns, such as the Rxi®-1301Sil MS, can provide better resolution and faster analysis times compared to thicker film cyanopropylphenyl-type columns traditionally used for glycol ether speciation. gcms.czrestek.com

Sample Collection and Preparation Protocols (e.g., Sorbent Tube Adsorption)

For the analysis of airborne DPMA, particularly in occupational settings, sample collection is typically performed using solid sorbent tubes. keikaventures.comosha.gov This involves drawing a known volume of air through a tube containing an adsorbent material, which traps the analyte of interest.

Commonly used sorbents for glycol ethers include Anasorb® 747 and coconut shell charcoal. keikaventures.comosha.govosha.gov NIOSH Method 2554 recommends using an Anasorb® 747 tube, with a recommended air sample volume of 3 to 25 liters collected at a flow rate of 0.1 to 2 L/min. keikaventures.com OSHA methods have historically used coconut shell charcoal tubes for collecting glycol ether vapors. osha.govosha.gov

After sample collection, the analyte must be desorbed from the sorbent material before analysis. This is achieved by adding a desorption solvent to the sorbent. A common desorbing solution is a mixture of methylene (B1212753) chloride and methanol (B129727), often in a 95:5 or 85:15 (v/v) ratio. keikaventures.comosha.govcdc.gov The desorption process is sometimes aided by ultrasonication to ensure complete recovery of the analyte. scribd.com An alternative "whole tube desorption" technique has been evaluated, where the entire glass tube containing the sorbent is placed in the desorption solvent, which can reduce analysis time. nih.gov

Desorption Efficiency and Storage Stability Studies in Analytical Contexts

The accuracy of the analytical results heavily relies on the desorption efficiency (DE) and the stability of the analyte on the sampling medium during storage. DE is the percentage of the analyte that is recovered from the sorbent by the desorption solvent.

Studies have shown that the desorption efficiency for dipropylene glycol monomethyl ether from Anasorb® 747 using a methylene chloride/methanol mixture is quite high, with an average recovery of 102.4%. cdc.gov For propylene (B89431) glycol monomethyl ether acetate (B1210297), the average DE recovery was found to be 102.0%. cdc.gov

Storage stability is another critical factor. NIOSH Method 2554 indicates that for dipropylene glycol monomethyl ether, samples are stable for 7 days when stored at 5°C. keikaventures.com A 14-day storage stability study for dipropylene glycol monomethyl ether at approximately 75 times the limit of quantification showed an average recovery of 77.7%, suggesting that samples should be analyzed soon after collection to minimize loss. cdc.govwikisource.org In contrast, propylene glycol monomethyl ether acetate demonstrated better stability with an average recovery of 95.4% after 14 days of refrigerated storage. cdc.govwikisource.org OSHA evaluations have also noted that propylene glycol ether acetates are prone to hydrolysis when stored on charcoal, with refrigeration recommended to slow this degradation. osha.gov

Table 1: Desorption Efficiency and Storage Stability of Related Glycol Ethers

| Analyte | Sorbent | Desorption Solvent | Average Desorption Efficiency (%) | 14-Day Storage Stability (Refrigerated) (%) |

| Dipropylene Glycol Monomethyl Ether | Anasorb® 747 | 85:15 Methylene Chloride/Methanol | 102.4 | 77.7 |

| Propylene Glycol Monomethyl Ether Acetate | Anasorb® 747 | 85:15 Methylene Chloride/Methanol | 102.0 | 95.4 |

Spectroscopic and Other Instrumental Characterization for Purity and Composition

While chromatography is essential for separation, spectroscopic techniques are vital for the identification and structural elucidation of DPMA, especially for differentiating its isomers.

Advanced Spectroscopic Techniques for Isomer Differentiation

Dipropyleneglycol methyl ether acetate is a mixture of isomers. sigmaaldrich.commonumentchemical.com The differentiation of these isomers is a significant analytical challenge. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose. gcms.czrestek.com In GC-MS, after the isomers are separated by the gas chromatograph, they are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. The fragmentation patterns of the glycol ether units in the mass spectrometer can be used to distinguish between different isomers. gcms.czrestek.com

Advanced GC columns, such as the Rxi®-1301Sil MS, have demonstrated excellent separation of dipropylene glycol methyl ether isomers, allowing for their individual detection and characterization by MS. gcms.czrestek.com

Quantitative Analysis in Complex Matrices

The quantitative analysis of DPMA in complex matrices, such as industrial coatings, cleaning agents, and environmental samples, requires robust and validated methods. dtic.mil GC-FID is a primary technique for quantification due to its reliability and the consistent response of the FID to hydrocarbons. osha.gov

In occupational hygiene, quantitative exposure assessment is crucial for ensuring worker safety. nih.gov Validated methods like NIOSH 2554 and OSHA Method 101 provide the framework for the quantitative analysis of dipropylene glycol monomethyl ether in workplace air, specifying parameters for sample collection, desorption, and GC-FID analysis. osha.govcdc.gov The working range for dipropylene glycol monomethyl ether in NIOSH Method 2554 is 0.050 to 6.19 ppm for a 10 L air sample. keikaventures.comcdc.gov

For complex matrices like coatings, sample preparation is key. This may involve dilution with a suitable solvent before GC analysis. The choice of solvent and dilution factor must be carefully considered to ensure the analyte concentration falls within the linear range of the instrument.

Table 2: NIOSH Method 2554 Parameters for Glycol Ether Analysis

| Parameter | Specification |

| Sampler | Solid Sorbent Tube (Anasorb® 747, 140 mg/70 mg) |

| Flow Rate | 0.1 to 0.2 L/min |

| Sample Volume | 3 L (min) to 25 L (max) |

| Desorption | 1 mL of 85:15 Methylene Chloride/Methanol with ultrasonication |

| Injection Volume | 1 µL |

| GC Column | Capillary, fused silica, 30 m x 0.32-mm ID; 100% PEG-DA, Stabilwax® or equivalent |

| Carrier Gas | Helium, 2.8 mL/min |

| Temperature Program | 90°C (1 min hold) to 200°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) |

Development of Novel Analytical Approaches for DPMA and its Derivatives

The pursuit of enhanced sensitivity, selectivity, and efficiency in the analysis of this compound (DPMA) has led to the development of several novel analytical approaches. These advancements are primarily focused on sophisticated chromatographic techniques and innovative sample preparation methods. Concurrently, the characterization of DPMA isomers and potential derivatives relies on the hyphenation of these separation techniques with powerful spectroscopic detectors.

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) remains the cornerstone for the analysis of DPMA, owing to its high resolution and definitive identification capabilities. nih.gov Recent developments have focused on optimizing GC parameters to achieve faster analysis times and improved separation of the complex isomeric mixtures inherent to commercial DPMA products.

A significant advancement in this area is the use of specialized capillary columns. For instance, the Rxi®-1301Sil MS column, a cyano-based thin film column, has demonstrated superior performance in resolving glycol ether isomers compared to traditional thick film columns. gcms.cz This column's unique selectivity allows for the baseline separation of Dipropylene glycol methyl ether (DPGME) isomers, the precursor to DPMA, in a fraction of the time required by conventional methods. gcms.cz The thinner film and higher thermal stability of such columns contribute to sharper peaks, higher efficiency, and consequently, better resolution and faster run times. gcms.cz

A patented method for the separation and detection of dipropylene glycol isomers further highlights the advancements in GC-MS techniques. This method employs an HP-5 capillary column with a specific temperature program to achieve separation, followed by mass spectrometric detection for qualitative and quantitative analysis. google.com The ionization is typically performed using electron ionization (EI), and the mass spectrometer is operated in full scan mode to acquire comprehensive data on the fragments, which is crucial for isomer identification. gcms.czgoogle.com

Table 1: Optimized GC-MS Conditions for Glycol Ether Isomer Analysis

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Column | Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 µm) | gcms.cz |

| Carrier Gas | Helium | google.com |

| Injection Mode | Split | - |

| Temperature Program | Initial 70°C, ramp to 280°C | google.com |

| Detector | Mass Spectrometer (MS) | nih.govgcms.czgoogle.com |

| Ionization Mode | Electron Ionization (EI) | gcms.czgoogle.com |

This table presents a summary of optimized conditions for the GC-MS analysis of glycol ether isomers, including those of DPGME, the precursor to DPMA.

Innovative Sample Preparation Techniques

The development of novel sample preparation techniques is crucial for enhancing the efficiency and environmental friendliness of DPMA analysis. Traditional methods often involve laborious liquid-liquid extraction with large volumes of organic solvents. Modern approaches aim to miniaturize the extraction process, reduce solvent consumption, and improve analyte recovery.

Ultrasound-Assisted Extraction (UAE): UAE has emerged as a green and efficient alternative for extracting organic compounds from various matrices. nih.gov This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample matrix generates localized high pressure and temperature, facilitating the rapid diffusion of the analyte into the solvent. While specific studies on the UAE of DPMA are limited, the successful application of UAE for the extraction of other bioactive compounds using solvents like propylene glycol suggests its high potential for DPMA analysis. nih.gov The key advantages of UAE include shorter extraction times, reduced solvent consumption, and higher extraction yields compared to conventional methods. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that has gained significant traction for the analysis of volatile and semi-volatile organic compounds. uc.eduyoutube.com It involves the use of a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, where analytes partition onto the fiber coating. The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. youtube.com Headspace-SPME (HS-SPME) is particularly well-suited for the analysis of DPMA in various matrices. nih.gov The optimization of parameters such as fiber coating, extraction time, and temperature is critical for achieving high sensitivity and reproducibility. uc.edunih.gov

Table 2: Comparison of Novel Sample Preparation Techniques for DPMA Analysis

| Technique | Principle | Advantages | Key Parameters to Optimize |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer. | Fast, efficient, reduced solvent use. | Solvent type, time, temperature, power. |

| Solid-Phase Microextraction (SPME) | Analyte partitioning onto a coated fiber. | Solvent-free, simple, high sensitivity. | Fiber coating, extraction time, temperature. |

This table provides a comparative overview of UAE and SPME as potential novel sample preparation techniques for the analysis of this compound.

Characterization of DPMA Derivatives

While the synthesis of novel derivatives of DPMA is not extensively reported in publicly available literature, the analytical methodologies described above are readily applicable to the characterization of any potential derivatives. The hyphenation of gas chromatography with mass spectrometry (GC-MS) is a powerful tool for this purpose. nih.govspringernature.com

Upon the synthesis of a DPMA derivative, GC-MS analysis would provide crucial information for its characterization. The gas chromatogram would indicate the purity of the synthesized compound and the presence of any isomers. The mass spectrum, with its unique fragmentation pattern, would serve as a fingerprint for the derivative, allowing for its identification and structural elucidation. By comparing the mass spectrum of the derivative to that of the parent DPMA molecule, it is possible to confirm the addition or modification of functional groups.

Furthermore, should the derivatives exhibit different polarities or volatilities, other hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) or liquid chromatography-infrared spectroscopy (LC-IR) could be employed for their separation and characterization. nih.gov

Environmental Transformation and Degradation Mechanisms of Dipropyleneglycol Methyl Ether Acetate

Aerobic Biodegradation Pathways and Kinetics

DPMA is considered to have good biodegradability. archivemarketresearch.com The initial and most significant step in its aerobic degradation is the hydrolysis of the ester bond, yielding DPGME and acetic acid. Following this, the aerobic biodegradation of DPMA is largely dictated by the degradation of DPGME.

Studies on DPGME, the primary metabolite of DPMA, indicate that it is readily biodegradable under aerobic conditions. oecd.org More than 50% degradation of DPGME has been observed in 14 to 21 days in studies using water and sewage inoculums, suggesting that aerobic biodegradation is a major dissipation pathway. epa.gov In soil, aerobic degradation of DPGME is expected to occur rapidly. epa.gov

The primary microbial degradation mechanism for DPMA is initiated by the enzymatic hydrolysis of the acetate (B1210297) group, which results in the formation of DPGME. This reaction is catalyzed by esterase enzymes present in various microorganisms.

Once DPGME is formed, it undergoes further microbial degradation. The major metabolic pathways for DPGME include conjugation with glucuronic acid and sulfate, as well as the hydrolysis of the methoxy (B1213986) group to form dipropylene glycol. oecd.org Microsomal O-demethylation is also a significant biotransformation route for DPGME. epa.gov

The identified metabolites from the degradation of DPMA and its primary hydrolytic product, DPGME, are summarized in the table below.

| Precursor Compound | Degradation Process | Resulting Metabolites |

| Dipropyleneglycol methyl ether acetate (DPMA) | Hydrolysis | Dipropylene glycol methyl ether (DPGME), Acetic Acid |

| Dipropylene glycol methyl ether (DPGME) | O-demethylation, Hydrolysis, Conjugation | Dipropylene glycol, Glucuronide conjugates, Sulfate conjugates |

Several factors can influence the rate of DPMA biodegradation in both aquatic and terrestrial environments. While specific studies on DPMA are limited, the factors affecting the biodegradation of its primary metabolite, DPGME, and other organic compounds provide insight into the conditions that would favor its degradation.

Microbial Population: The presence of a diverse and abundant microbial community with the necessary enzymes, such as esterases and oxidoreductases, is crucial for the degradation of DPMA and DPGME.

Oxygen Availability: Aerobic conditions are essential for the rapid biodegradation of DPGME, and by extension, DPMA. oecd.org In environments with sufficient oxygen, microbial activity and the rate of degradation are significantly higher.

Temperature: Microbial activity and enzymatic reactions are temperature-dependent. Generally, warmer temperatures accelerate biodegradation rates up to an optimal point, beyond which the enzymes may denature.

pH: The pH of the soil or water can affect microbial metabolism and enzyme stability, thereby influencing the rate of biodegradation.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is necessary for microbial growth and the synthesis of enzymes required for degradation.

Bioavailability: The extent to which DPMA is accessible to microorganisms can impact its degradation rate. Its miscibility with water suggests good bioavailability in aquatic systems. oecd.org

Anaerobic Degradation Studies of DPMA

Information specifically on the anaerobic degradation of DPMA is scarce. However, studies on its primary degradation product, DPGME, indicate that anaerobic degradation is a minor dissipation pathway. oecd.orgepa.gov This suggests that in the absence of oxygen, the breakdown of DPMA is significantly slower compared to aerobic conditions.

Atmospheric Transformation Processes

DPMA released into the atmosphere is subject to transformation processes, primarily through reactions with photochemically produced hydroxyl radicals.

The atmospheric lifetime of DPMA is primarily determined by its reaction rate with hydroxyl radicals. Based on the photodegradation of its precursor DPGME, the atmospheric half-life is estimated to be between 3.4 and 5.3 hours. oecd.org This suggests that DPMA is not persistent in the atmosphere and will be relatively quickly removed through photochemical reactions.

| Compound | Estimated Atmospheric Half-Life | Degradation Pathway |

| Dipropylene glycol methyl ether (DPGME) | 3.4 - 5.3 hours | Reaction with hydroxyl radicals |

Hydrolytic Stability and In Vivo Transformation Mechanisms of this compound

This compound (DPMA) is an organic solvent utilized in a variety of industrial and commercial applications, from coatings and inks to cleaning agents. Understanding its transformation and degradation is crucial for assessing its environmental and biological impact. Central to its behavior is its susceptibility to hydrolysis, a chemical reaction that significantly influences its fate.

Hydrolysis to Dipropylene Glycol Methyl Ether (DPM) and Acetate

Dipropylene glycol methyl ether acetate is an ester, and its primary transformation pathway, particularly in biological systems (in vivo), is hydrolysis. chemicalbook.com This reaction involves the cleavage of the ester bond by water, breaking the compound down into its constituent alcohol and acid.

In this case, DPMA hydrolyzes to form dipropylene glycol methyl ether (DPM) and acetic acid. google.com The reaction can be catalyzed by the presence of strong acids. boxa-solvents.com In vivo, this transformation is reported to be rapid, meaning that the biological effects of DPMA are expected to be the same as those of its hydrolysis product, DPM. chemicalbook.com

The commercial product of DPM is typically a mixture of four isomers. epa.govoecd.org Consequently, the hydrolysis of DPMA, which is itself a mixture of isomers, yields a corresponding mixture of DPM isomers. Following hydrolysis, the resulting DPM can undergo further metabolism. For instance, the alcohol can be oxidized to the corresponding alkoxy propionic acid.

Table 1: Hydrolysis Reaction of this compound

| Reactant | Products | Reaction Type |

| This compound + Water | Dipropylene glycol methyl ether (DPM) + Acetic Acid | Hydrolysis |

Implications for Environmental Persistence and Distribution

The hydrolysis of DPMA to DPM is a critical factor in determining its environmental persistence and distribution. While propylene (B89431) glycol ether esters are noted for their good hydrolytic stability in some contexts, the transformation into DPM means the environmental fate of the parent compound is largely dictated by the properties of DPM. boxa-solvents.comunivarsolutions.com

DPM is characterized as a compound that is unlikely to persist in the environment. epa.govoecd.org It is readily biodegradable under aerobic conditions and has a low potential for bioaccumulation in food webs. epa.govoecd.org This is supported by its low n-octanol/water partition coefficient (Log Kow), which indicates a preference for water over fatty tissues. epa.govoecd.org

The high water solubility, or miscibility, of DPM further suggests that it will be mobile in soil and aquatic environments. epa.govoecd.org This mobility implies a potential for transport into groundwater. oecd.org However, its rapid biodegradation is expected to limit its persistence in both soil and water. epa.gov The persistence and degradability of DPMA itself have not been definitively established, but it is generally not considered to be persistent or bioaccumulative. monumentchemical.comewg.org

Table 2: Environmental Fate Properties of Dipropylene Glycol Methyl Ether (DPM), the Hydrolysis Product of DPMA

| Property | Value/Description | Implication | Source |

| Persistence | Unlikely to persist; readily biodegradable. | Low potential for long-term environmental presence. | epa.govoecd.org |

| Bioaccumulation | Low potential; low octanol-water partition coefficient. | Not expected to accumulate in organisms or food webs. | epa.govoecd.org |

| Mobility | Mobile in soil; completely miscible with water. | Potential for movement through soil and into groundwater. | epa.govoecd.org |

| Aquatic Toxicity | Not considered harmful to aquatic organisms. | Low risk of adverse effects on aquatic ecosystems. | monumentchemical.com |

Theoretical and Computational Studies on Dipropyleneglycol Methyl Ether Acetate

Molecular Modeling and Simulation of DPMA Behavior

Molecular modeling and simulation techniques are used to represent and predict the behavior of molecules. These methods range from highly accurate quantum mechanical calculations on single molecules to classical simulations of large molecular ensembles.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule like DPMA. These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. This information is crucial for predicting the molecule's reactivity. For instance, sites with high negative electrostatic potential are prone to electrophilic attack, while sites with high positive potential are susceptible to nucleophilic attack.

While specific DFT studies on DPMA are not widely available in public literature, research on related glycol ethers demonstrates the utility of this approach. For example, DFT calculations have been used to investigate the reaction mechanisms of other glycol ethers, providing insights into bond dissociation energies and the stability of reaction intermediates. Such studies can help in understanding the thermal decomposition of DPMA or its reactivity with other chemical species.

Table 1: Illustrative Application of Quantum Chemical Calculations to a Related Compound (Propylene Glycol Methyl Ether)

| Computational Method | Property Investigated | Finding | Reference |

| Density Functional Theory (DFT) | Synergistic catalytic effect | Al doping in a catalyst was shown to increase the Lewis acid strength of Ti active sites, promoting the conversion of propylene (B89431) to propylene oxide, a precursor in glycol ether synthesis. | nih.gov |

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com In the context of DPMA, MD simulations can be used to understand its behavior as a solvent and its interactions when dissolved in other solvents, such as water. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

MD simulations can provide detailed information about:

Solvation Structure: How solvent molecules arrange themselves around a DPMA molecule, or conversely, how DPMA molecules solvate a solute. This is often characterized by the radial distribution function (RDF), which gives the probability of finding a particle at a certain distance from a reference particle.

Hydrogen Bonding: The dynamics and structure of hydrogen bonds between DPMA (which has ether oxygens and an ester group as potential hydrogen bond acceptors) and protic solvents like water.

Transport Properties: Properties like diffusion coefficients and viscosity can be calculated from MD trajectories, which are important for understanding DPMA's performance as a solvent in various applications.

A study on the liquid-liquid equilibria of the closely related dipropylene glycol dimethyl ether (DPGDME) and water employed MD simulations to predict the molar fractions of the components in coexisting phases. uni-paderborn.deresearchgate.net This involved the development of a new force field for the ether, which was then used in conjunction with a water model to simulate the binary mixture. uni-paderborn.deresearchgate.net Such an approach would be directly applicable to studying DPMA-water systems.

Table 2: Key Aspects of Molecular Dynamics Simulations for Glycol Ethers

| Simulation Aspect | Description | Relevance to DPMA | Reference |

| Force Field | A set of empirical energy functions and parameters used to calculate forces between atoms. For glycol ethers, transferable united-atom parameter sets (TraPPE) are a common starting point. | A specific and validated force field for DPMA would be required for accurate simulations of its behavior in different solvent systems. | uni-paderborn.de |

| Solvent Models | Explicit models for solvent molecules, such as TIP4P/2005 for water, are used to accurately represent the solvent environment. | The choice of solvent model would be crucial for studying DPMA in aqueous or other solvent mixtures. | uni-paderborn.de |

| Properties Studied | Liquid-liquid equilibria, density, transport properties, and solvation structure. | These simulations can predict how DPMA partitions between different phases and its physical properties in solution. | mdpi.comuni-paderborn.de |

Reaction Kinetics and Thermodynamics from Computational Chemistry

Computational chemistry offers methods to predict the feasibility and rate of chemical reactions, providing valuable data for process design and optimization.

The synthesis of DPMA typically involves the esterification of dipropylene glycol methyl ether (DPM) with acetic acid. google.com Computational methods can be used to map out the reaction pathway for this process. By calculating the energy of the reactants, transition states, and products, the activation energy (Ea) can be determined. The activation energy is the minimum energy required for a reaction to occur and is a key parameter in the Arrhenius equation, which relates the reaction rate constant to temperature.

While specific computational studies determining the activation energy for DPMA synthesis are not prevalent in the literature, extensive research has been conducted on the synthesis of the similar propylene glycol methyl ether acetate (B1210297) (PGMEA). In these studies, kinetic parameters are often determined by fitting experimental data to reaction rate models. For the synthesis of PGMEA from propylene glycol methyl ether (PGME) and acetic acid using an Amberlyst-15 catalyst, the activation energy for the forward reaction has been experimentally determined. mdpi.comresearchgate.net

Table 3: Experimentally Determined Kinetic Parameters for the Synthesis of Propylene Glycol Methyl Ether Acetate (PGMEA)

| Parameter | Value | Reaction | Reference |

| Forward Activation Energy (Ea) | 48.9 kJ/mol | PGME + Acetic Acid ⇌ PGMEA + Water | mdpi.com |

| Reverse Activation Energy (Ea) | 56.4 kJ/mol | PGMEA + Water ⇌ PGME + Acetic Acid | mdpi.com |

This table provides data for the closely related PGMEA to illustrate the type of kinetic parameters that can be determined. These values are specific to the PGMEA synthesis and not directly applicable to DPMA.

Thermodynamic calculations can predict the equilibrium constant (Keq) for a reaction, which indicates the extent to which reactants are converted to products at equilibrium. The Gibbs free energy of reaction (ΔG°), which can be computed, is directly related to the equilibrium constant. A negative ΔG° indicates a spontaneous reaction under standard conditions.

For the synthesis of PGMEA, it has been noted that the reaction is limited by chemical equilibrium. mdpi.comresearchgate.net At certain temperatures and reactant ratios, the equilibrium constant is close to 1, meaning that significant amounts of both reactants and products are present at equilibrium. mdpi.com Computational studies could predict this equilibrium constant for DPMA synthesis under various conditions, helping to determine the feasibility of the reaction and to devise strategies (like the removal of a product) to drive the reaction towards completion. For the esterification of propylene glycol monomethyl ether with acetic acid, the standard enthalpy of the reaction was determined to be -11.97 kJ/mol, indicating an exothermic reaction. researchgate.net

Vapor-Liquid Equilibrium (VLE) Modeling and Prediction